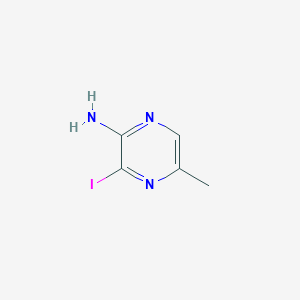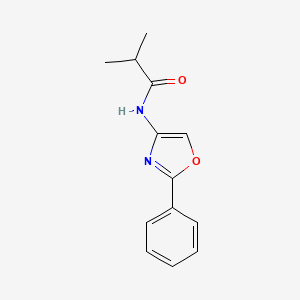![molecular formula C12H7ClN2O B11874936 2-Chloropyrimido[2,1-a]isoquinolin-4-one CAS No. 42398-55-0](/img/structure/B11874936.png)
2-Chloropyrimido[2,1-a]isoquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloropyrimido[2,1-a]isoquinolin-4-one is a heterocyclic compound with a fused ring structure that includes both pyrimidine and isoquinoline moieties.
Preparation Methods
The synthesis of 2-Chloropyrimido[2,1-a]isoquinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrimidine with isoquinoline derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
2-Chloropyrimido[2,1-a]isoquinolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloropyrimido[2,1-a]isoquinolin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 2-Chloropyrimido[2,1-a]isoquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
2-Chloropyrimido[2,1-a]isoquinolin-4-one can be compared with other similar compounds, such as:
2-Chloropyrimido[2,1-a]isoquinolin-4-ol: This compound has a hydroxyl group instead of a chlorine atom, which can significantly alter its chemical properties and reactivity.
2-Bromopyrimido[2,1-a]isoquinolin-4-one:
2-Methylpyrimidino[2,1-a]isoquinolin-4-one: The methyl group can influence the compound’s steric and electronic properties, leading to different reactivity and applications.
This compound is unique due to its specific combination of pyrimidine and isoquinoline rings, as well as the presence of a chlorine atom, which can be a versatile site for further chemical modifications .
Properties
CAS No. |
42398-55-0 |
|---|---|
Molecular Formula |
C12H7ClN2O |
Molecular Weight |
230.65 g/mol |
IUPAC Name |
2-chloropyrimido[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C12H7ClN2O/c13-10-7-11(16)15-6-5-8-3-1-2-4-9(8)12(15)14-10/h1-7H |
InChI Key |
BYRWJYALSBHOFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=NC(=CC3=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B11874881.png)
![2-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11874882.png)

![4-[2-(Trans-4-Ethylcyclohexyl)Ethyl]Cyclohexanone](/img/structure/B11874904.png)
![(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol](/img/structure/B11874907.png)
![1,7-Diazaspiro[4.4]nonane, 7-(6-methoxy-3-pyridazinyl)-](/img/structure/B11874908.png)
![8-Bromo-5-chloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11874911.png)


